Cas no 2287267-01-8 (CID 137945907)

CID 137945907 化学的及び物理的性質
名前と識別子
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- 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- 2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- EN300-6761511
- 2287267-01-8
- CID 137945907
-
- インチ: 1S/C28H23Cl2NO4/c29-17-9-16(10-18(30)11-17)27-13-28(14-27,15-27)24(25(32)33)31-26(34)35-12-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,23-24H,12-15H2,(H,31,34)(H,32,33)
- InChIKey: LFIXYQWOUCXKIC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C12CC(C(C(=O)O)NC(=O)OCC3C4C=CC=CC=4C4C=CC=CC3=4)(C1)C2)Cl
計算された属性
- せいみつぶんしりょう: 507.1004136g/mol
- どういたいしつりょう: 507.1004136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 799
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 75.6Ų
CID 137945907 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761511-0.1g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 0.1g |
$1585.0 | 2025-03-13 | |
Enamine | EN300-6761511-0.5g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 0.5g |
$1728.0 | 2025-03-13 | |
Enamine | EN300-6761511-0.05g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 0.05g |
$1513.0 | 2025-03-13 | |
Enamine | EN300-6761511-0.25g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 0.25g |
$1657.0 | 2025-03-13 | |
Enamine | EN300-6761511-5.0g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 5.0g |
$5221.0 | 2025-03-13 | |
Enamine | EN300-6761511-10.0g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 10.0g |
$7742.0 | 2025-03-13 | |
Enamine | EN300-6761511-2.5g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 2.5g |
$3530.0 | 2025-03-13 | |
Enamine | EN300-6761511-1.0g |
2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
2287267-01-8 | 95.0% | 1.0g |
$1801.0 | 2025-03-13 |
CID 137945907 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
CID 137945907に関する追加情報
Compound Introduction: CAS No. 2287267-01-8 and Product Name CID 137945907
The compound with the CAS number 2287267-01-8 and the product identifier CID 137945907 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and promising biological activities. Its molecular framework and functional groups make it a versatile candidate for further research and development, particularly in the domain of drug discovery and therapeutic intervention.
In recent years, there has been a growing interest in exploring novel chemical entities that exhibit potent pharmacological effects with minimal side effects. The compound CAS No. 2287267-01-8 falls into this category, as it has demonstrated encouraging results in preclinical studies. Its chemical structure, characterized by a complex arrangement of atoms and bonds, suggests potential interactions with various biological targets, making it a valuable asset in the quest for new treatments.
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Recent studies have highlighted the compound's efficacy in reducing inflammation through the inhibition of nuclear factor kappa B (NF-κB) signaling. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammatory responses. By modulating NF-κB activity, the compound can effectively reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related diseases.
Furthermore, preliminary research indicates that the compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-induced damage. Oxidative stress is implicated in numerous pathological processes, including aging and chronic diseases. The antioxidant activity of this compound could potentially serve as a therapeutic strategy to protect cells from oxidative damage and enhance overall health.
The synthesis of CAS No. 2287267-01-8 involves a series of carefully orchestrated chemical reactions that highlight the expertise of modern synthetic chemistry. The process requires precise control over reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis have been employed to optimize production efficiency and scalability.
In terms of pharmacokinetics, preliminary data suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for determining its bioavailability and therapeutic efficacy. The compound's ability to cross biological barriers efficiently enhances its potential as a viable drug candidate.
One of the most exciting aspects of this research is its translational potential. The findings from preclinical studies are paving the way for clinical trials aimed at evaluating the compound's safety and efficacy in human populations. Such trials are essential for understanding how the compound behaves in vivo and for identifying any potential adverse effects that may need to be addressed before widespread use.
The development of new drugs is a complex process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and medicine. The research on CAS No. 2287267-01-8 exemplifies this interdisciplinary approach by integrating cutting-edge chemical synthesis with rigorous biological evaluation. This collaborative effort ensures that promising compounds like this one are thoroughly investigated before being considered for clinical application.
As our understanding of disease mechanisms continues to evolve, so too does our ability to develop targeted therapies. The compound CID 137945907 represents a significant step forward in this direction by offering a novel approach to treating inflammatory and degenerative diseases. Its unique properties make it a compelling candidate for further exploration, with the potential to improve lives around the world.
In conclusion, the compound with CAS number 2287267-01-8 and product identifier CID 137945907 is a remarkable example of how advancements in chemical research can lead to innovative therapeutic solutions. Its promising biological activities and favorable pharmacokinetic profile position it as a strong contender for future drug development efforts. As more research emerges detailing its mechanisms of action and clinical potential, this compound is poised to make a meaningful impact on human health.
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